molecular formula C13H12BrN3S B5596814 1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea

1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea

Cat. No.: B5596814
M. Wt: 322.23 g/mol
InChI Key: DCLDALCJZFMQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea is an organic compound that features a brominated phenyl group, a pyridine ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea typically involves the reaction of 2-bromo-4-methylphenyl isothiocyanate with 3-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form amines.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include azides, nitriles, and substituted amines.

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines and other reduced forms.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the brominated phenyl and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea is unique due to the combination of its brominated phenyl group, pyridine ring, and thiourea moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3S/c1-9-4-5-12(11(14)7-9)17-13(18)16-10-3-2-6-15-8-10/h2-8H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLDALCJZFMQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.